molecular formula C6H10O5 B12407993 Levoglucosan-d1

Levoglucosan-d1

Cat. No.: B12407993
M. Wt: 163.15 g/mol
InChI Key: TWNIBLMWSKIRAT-GRWJHUPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levoglucosan-d1 is a deuterated form of levoglucosan, a compound derived from the pyrolysis of cellulose. Levoglucosan, also known as 1,6-anhydro-β-D-glucopyranose, is an anhydrous sugar that serves as a significant platform molecule in various chemical processes. The deuterated form, this compound, is particularly valuable in scientific research due to its isotopic labeling, which aids in tracing and studying metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Levoglucosan-d1 is typically synthesized through the pyrolysis of deuterated cellulose. The process involves heating deuterated cellulose in the absence of oxygen, leading to the breakdown of the cellulose structure and the formation of this compound. The reaction conditions include high temperatures, typically around 500°C, and a controlled atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows a similar approach but on a larger scale. The process involves the fast pyrolysis of deuterated lignocellulosic biomass. A novel bio-oil recovery system is used to concentrate this compound along with other anhydrosugars, sugars, and phenolic compounds in a non-aqueous fraction. Liquid-liquid water extraction separates the sugar-rich solubilized carbohydrates from non-soluble phenolic compounds. The solubilized carbohydrate fraction is then filtered and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Levoglucosan-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Levoglucosan-d1 has a wide range of applications in scientific research:

Mechanism of Action

Levoglucosan-d1 exerts its effects primarily through its role as a metabolic tracer. The deuterium atom in this compound allows researchers to track the compound through various biochemical pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism of carbohydrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which makes it an invaluable tool in scientific research. The presence of the deuterium atom allows for precise tracking and analysis of metabolic pathways, which is not possible with non-deuterated compounds .

Properties

Molecular Formula

C6H10O5

Molecular Weight

163.15 g/mol

IUPAC Name

(1R,2S,3S,4R,5R)-5-deuterio-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1/i6D

InChI Key

TWNIBLMWSKIRAT-GRWJHUPGSA-N

Isomeric SMILES

[2H][C@]12[C@@H]([C@H]([C@@H]([C@H](O1)CO2)O)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Origin of Product

United States

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